NIOSH/TU5021300
Description
NIOSH/TU5021300 refers to arsenic (elemental arsenic), identified by CAS No. 7440-38-2, with the molecular formula As and a molecular weight of 74.92 g/mol . Arsenic is a metalloid used historically in pesticides, wood preservatives, and semiconductor manufacturing. Its inorganic compounds, such as arsenic trioxide (As₂O₃), are highly toxic and classified as carcinogens by multiple agencies, including the International Agency for Research on Cancer (IARC) .
While systemic toxicity (SYS) via skin absorption is theoretically possible, insufficient data exist to confirm this pathway as a significant risk . Occupational exposure limits (OELs) for arsenic are stringent, with a NIOSH Recommended Exposure Limit (REL) of 0.002 mg/m³ for airborne arsenic .
Properties
CAS No. |
14334-92-0 |
|---|---|
Molecular Formula |
C25H36O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,16R,17R)-17-acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H36O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h13-15,19-20,22H,7-12H2,1-6H3/t14-,15+,19+,20-,22-,23+,24-,25-/m0/s1 |
InChI Key |
JAVWJWRZGRLEMO-VLHSHHMCSA-N |
SMILES |
CC1CC2C(CCC3(C2CC(C3(C(=O)C)OC(=O)C)C)C)C4(C1=CC(=O)CC4)C |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@H]([C@@]3(C(=O)C)OC(=O)C)C)C)[C@@]4(C1=CC(=O)CC4)C |
Canonical SMILES |
CC1CC2C(CCC3(C2CC(C3(C(=O)C)OC(=O)C)C)C)C4(C1=CC(=O)CC4)C |
Origin of Product |
United States |
Preparation Methods
Selection of Samplers and Sorbent Media
The preparation of NIOSH/TU5021300 analogs begins with the deployment of specialized samplers tailored to the compound’s volatility and reactivity. For semi-volatile compounds like aniline and o-toluidine, NIOSH Method 2017 prescribes a dual-media sampler comprising a sulfuric acid-treated glass fiber filter (37 mm diameter) paired with a silica gel sorbent tube (520 mg front/260 mg back). This configuration ensures the capture of both particulate and gaseous phases. In contrast, Method 1501 utilizes coconut shell charcoal tubes (100 mg front/50 mg back) for aromatic hydrocarbons, optimizing adsorption kinetics for highly volatile species.
Table 1: Comparison of Sampler Configurations
| Parameter | Method 2017 (Semi-Volatiles) | Method 1501 (Volatiles) |
|---|---|---|
| Sorbent Material | Silica gel | Coconut shell charcoal |
| Filter Treatment | 0.26 N H₂SO₄ | None |
| Flow Rate (L/min) | 0.2 | 0.01–0.2 |
| Sample Stability | 7 days (aniline), 60 days (nitrobenzene) | 30 days |
The sulfuric acid treatment on glass fiber filters in Method 2017 enhances the retention of basic compounds like aniline through protonation, reducing volatilization losses during sampling. For hydrophobic aromatics in Method 1501, untreated charcoal provides sufficient Van der Waals interactions to retain analytes like benzene and toluene.
Desorption Techniques and Solvent Optimization
Ethanol-Based Desorption for Polar Compounds
Method 2017 employs ethanol as the primary desorption solvent for aniline, o-toluidine, and nitrobenzene. Post-sampling, the glass fiber filter and silica gel sorbent are submerged in 2 mL of ethanol and subjected to ultrasonic agitation for 60 minutes to maximize analyte recovery. Ethanol’s intermediate polarity facilitates the dissolution of both hydrophilic (aniline) and moderately hydrophobic (nitrobenzene) compounds, achieving desorption efficiencies (DE) exceeding 85% for most analytes.
Carbon Disulfide for Non-Polar Aromatics
In Method 1501, carbon disulfide (CS₂) serves as the desorption solvent for aromatic hydrocarbons. A 1 mL aliquot of CS₂ is added to charcoal tubes, followed by a 30-minute incubation with periodic agitation. CS₂’s non-polar nature aligns with the hydrophobicity of benzene and xylene isomers, yielding DE values between 92% and 98% across validated concentration ranges.
Table 2: Desorption Solvent Performance
| Solvent | Target Compounds | Desorption Efficiency (%) | Key Advantage |
|---|---|---|---|
| Ethanol | Aniline, o-toluidine | 85–90 | Compatible with polar analytes |
| CS₂ | Benzene, toluene | 92–98 | High volatility for GC analysis |
Calibration and Analytical Validation
Preparation of Calibration Standards
Both methods emphasize the use of serial dilution to generate calibration curves spanning the expected analyte concentration range. In Method 2017, stock solutions of aniline (102.2 mg/mL), o-toluidine (100.6 mg/mL), and nitrobenzene (120.3 mg/mL) are prepared in ethanol and diluted to working concentrations. Method 1501 employs direct spiking of CS₂ with aromatic hydrocarbons, achieving linearity (R² > 0.995) across three orders of magnitude.
Quality Control Measures
-
Desorption Efficiency (DE): Method 2017 mandates DE assessments for each lot of silica gel and glass fiber filters. Spiked samples are analyzed alongside field blanks to correct for matrix effects.
-
Storage Stability: Aniline exhibits 7-day stability at 5°C, whereas nitrobenzene remains stable for 60 days under the same conditions. Aromatic hydrocarbons in Method 1501 demonstrate 30-day stability when stored at 5°C.
Gas Chromatographic Analysis Parameters
Flame Ionization Detection (FID) Conditions
Method 2017 specifies a capillary column (30 m × 0.32 mm ID) coated with 100% polyethylene glycol (PEG) for separating aniline, o-toluidine, and nitrobenzene. The oven temperature program starts at 40°C (hold 10 min), ramping at 10°C/min to 230°C. Method 1501 employs two columns: a PEG-coated column for Group A aromatics (benzene, toluene) and a diphenyl-dimethyl polysiloxane column for Group B compounds (styrene, cumene).
Table 3: GC-FID Instrument Parameters
| Parameter | Method 2017 | Method 1501 (Group A) |
|---|---|---|
| Column Dimensions | 30 m × 0.32 mm ID | 30 m × 0.32 mm ID |
| Stationary Phase | 100% PEG | 100% PEG |
| Oven Program | 40°C → 230°C @ 10°C/min | 40°C → 230°C @ 10°C/min |
| Carrier Gas Flow (He) | 2.6 mL/min | 2.6 mL/min |
Method Limitations and Interference Mitigation
Humidity Effects on Breakthrough Volumes
High ambient humidity reduces the effective capacity of silica gel and charcoal sorbents. In Method 2017, sulfuric acid-treated filters mitigate this by maintaining an acidic microenvironment, which repels water molecules. Method 1501 recommends limiting sampling durations to prevent hydrocarbon breakthrough under humid conditions.
Chemical Reactions Analysis
Types of Reactions
NIOSH/TU5021300 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
NIOSH/TU5021300 has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of NIOSH/TU5021300 involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares arsenic with two functionally similar inorganic compounds: lead arsenate (PbHAsO₄) and mercury(II) chloride (HgCl₂). These compounds share occupational hazards (e.g., pesticide use) but differ in toxicity profiles and regulatory controls.
Table 1: Key Properties and Hazards
Key Differences
Mercury(II) chloride exhibits higher skin permeation (kp = 0.004 cm/hour), leading to systemic neurotoxicity even at low exposure levels . Lead arsenate’s risks are dominated by lead toxicity, including developmental neurotoxicity, rather than arsenic content .
Regulatory Status: Arsenic has stricter OELs due to its carcinogenicity, while mercury(II) chloride is regulated for acute toxicity . Lead arsenate is largely banned in agriculture but persists in contaminated environments .
Skin Absorption: Arsenic’s skin permeation coefficient (kp) cannot be reliably modeled due to its inorganic nature and lack of validated predictive algorithms . Mercury(II) chloride’s higher lipophilicity (log KOW = 0.91) facilitates skin absorption compared to arsenic (log KOW = 0.73) .
Research Findings and Data Gaps
Arsenic: Epidemiologic studies link occupational arsenic exposure to lung and bladder cancer, but skin-specific carcinogenicity remains unconfirmed .
Lead Arsenate :
- Discontinued due to lead’s persistence in ecosystems, with residual contamination still causing occupational hazards in mining and recycling .
Mercury(II) Chloride :
- Rapid skin absorption and renal accumulation make it a high-priority compound for dermal exposure controls .
Table 2: Occupational Exposure Limits
| Compound | NIOSH REL (mg/m³) | OSHA PEL (mg/m³) | ACGIH TLV (mg/m³) |
|---|---|---|---|
| Arsenic | 0.002 | 0.010 | 0.01 |
| Lead Arsenate | 0.15 (as Pb) | 0.15 (as Pb) | 0.05 (as Pb) |
| Mercury(II) Chloride | 0.1 | 0.1 | 0.025 |
Q & A
Q. How to address conflicting results in this compound's thermodynamic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
